

Application Notes and Protocols: Functionalization of Gold Nanoparticles with Lipoamido-PEG2-OH

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Compound of Interest

Compound Name: *Lipoamido-PEG2-OH*

Cat. No.: *B608586*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of gold nanoparticles (AuNPs) with biocompatible polymers is a critical step in the development of nanomaterials for various biomedical applications, including drug delivery, diagnostics, and imaging. Polyethylene glycol (PEG) is a widely used polymer for surface modification of nanoparticles, as it imparts "stealth" properties, reducing immunogenicity and prolonging circulation times *in vivo*. This protocol details the functionalization of AuNPs with **Lipoamido-PEG2-OH**, a heterobifunctional linker. The lipoic acid moiety provides a stable anchorage to the gold surface through its dithiolane group, which has a strong affinity for gold.^{[1][2]} The PEG linker enhances biocompatibility and solubility, while the terminal hydroxyl group (-OH) can be used for further conjugation of targeting ligands, drugs, or imaging agents.

Data Presentation

Table 1: Typical Experimental Parameters for Functionalization

Parameter	Value	Notes
Gold Nanoparticle (AuNP) Core Diameter	10 - 100 nm	Choice of size depends on the intended application.
AuNP Concentration	0.1 - 1 nM	
Lipoamido-PEG2-OH Concentration	10 - 100 μ M	A molar excess is typically used to ensure complete surface coverage.
Reaction Solvent	Aqueous buffer (e.g., PBS, MES) or water	The choice of solvent can influence nanoparticle stability.
Reaction Time	12 - 24 hours	Longer incubation times can ensure complete ligand exchange.[3]
Reaction Temperature	Room Temperature (20-25°C)	Gentle agitation or stirring is recommended.
Purification Method	Centrifugation	The speed and duration depend on the nanoparticle size.[3]

Table 2: Characterization of Functionalized Gold Nanoparticles

Characterization Technique	Parameter Measured	Expected Outcome
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter	Increase in diameter after functionalization, indicating surface coating.
Polydispersity Index (PDI)	A low PDI value (<0.3) indicates a monodisperse sample.	
Zeta Potential	Change in surface charge, typically becoming more neutral after PEGylation.[4]	
Transmission Electron Microscopy (TEM)	Core Size and Morphology	Confirms the integrity of the AuNP core and checks for aggregation.[1][5]
UV-Vis Spectroscopy	Surface Plasmon Resonance (SPR)	A shift in the SPR peak may be observed upon ligand binding.

Experimental Protocols

Materials:

- Citrate-stabilized gold nanoparticles (AuNPs)
- **Lipoamido-PEG2-OH**
- Phosphate Buffered Saline (PBS), pH 7.4
- Deionized (DI) water
- Microcentrifuge tubes

Equipment:

- UV-Vis Spectrophotometer

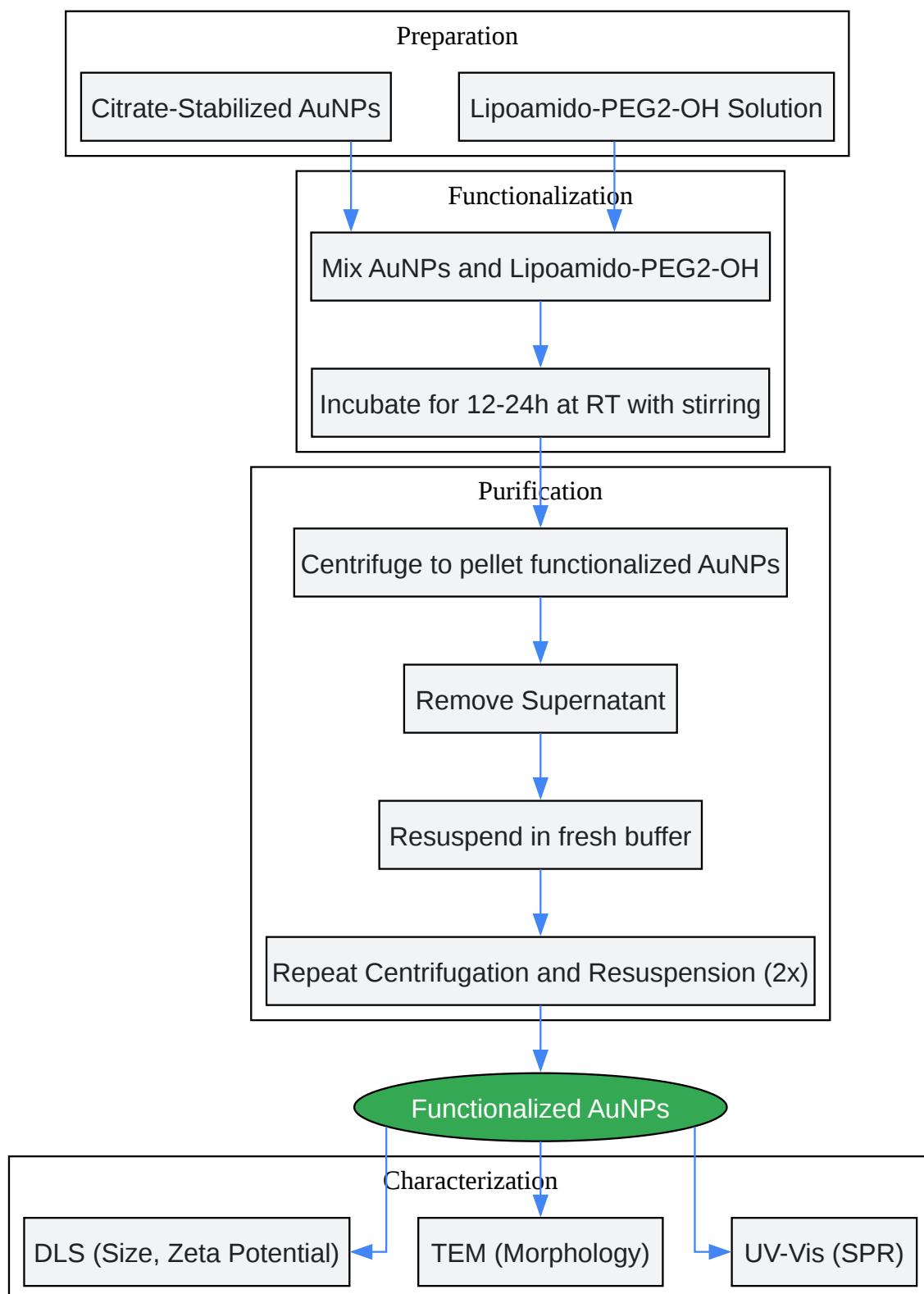
- Dynamic Light Scattering (DLS) instrument
- Transmission Electron Microscope (TEM)
- Benchtop microcentrifuge
- Vortex mixer
- Pipettes

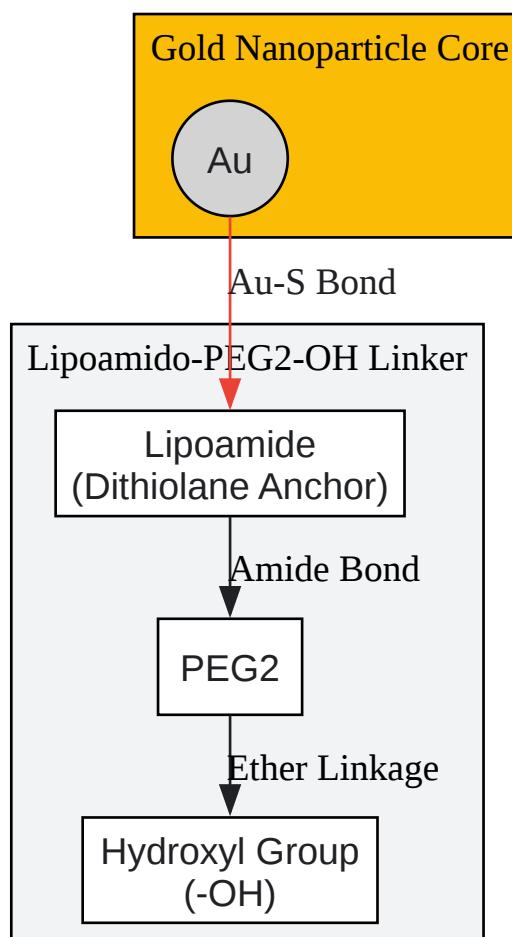
Protocol for Functionalization:

- Preparation of Reagents:
 - Prepare a stock solution of **Lipoamido-PEG2-OH** in DI water or PBS. The concentration will depend on the desired final molar excess.
 - Ensure the citrate-stabilized AuNP solution is at the desired concentration.
- Ligand Exchange Reaction:
 - In a microcentrifuge tube, add the **Lipoamido-PEG2-OH** solution to the AuNP suspension. A typical molar excess of the PEG linker is recommended to facilitate efficient ligand exchange.
 - Gently vortex the mixture for a few seconds to ensure homogeneity.
 - Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring or shaking to facilitate the formation of a stable bond between the lipoic acid's sulfur atoms and the gold surface.[\[3\]](#)
- Purification of Functionalized AuNPs:
 - To remove excess, unbound **Lipoamido-PEG2-OH**, centrifuge the reaction mixture. The centrifugation speed and time should be optimized based on the size of the AuNPs to pellet the functionalized nanoparticles without causing irreversible aggregation.
 - Carefully remove the supernatant, which contains the unbound ligands.

- Resuspend the nanoparticle pellet in fresh PBS or DI water.
- Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any remaining unbound ligands.[3]
- Characterization:
 - UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified functionalized AuNPs to observe the characteristic surface plasmon resonance peak and assess for any changes indicative of aggregation.
 - Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the functionalized AuNPs. An increase in hydrodynamic diameter compared to the bare AuNPs is indicative of successful surface coating.[3]
 - Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the AuNP core to confirm that the functionalization process did not induce aggregation or alter the core structure.[5]

Mandatory Visualization





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